molecular formula C13H16O3S B14225007 (4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane CAS No. 502495-91-2

(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane

Cat. No.: B14225007
CAS No.: 502495-91-2
M. Wt: 252.33 g/mol
InChI Key: HXACYYMMKWHNAV-VCQTYVLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a benzenesulfinyl group attached to an ethenyl chain, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of benzenesulfinyl chloride with an appropriate dioxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane can undergo various types of chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydroboration, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine, chlorine), borane

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of sulfide derivatives

    Substitution: Formation of halogenated or hydroborated derivatives

Scientific Research Applications

(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The benzenesulfinyl group can interact with biological molecules, potentially leading to the inhibition of certain enzymes or the disruption of cellular processes. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.

    (4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxepane: Similar structure but with a dioxepane ring instead of a dioxolane ring.

Uniqueness

(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane is unique due to its specific combination of functional groups and ring structure

Properties

CAS No.

502495-91-2

Molecular Formula

C13H16O3S

Molecular Weight

252.33 g/mol

IUPAC Name

(4R)-4-[2-(benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C13H16O3S/c1-13(2)15-10-11(16-13)8-9-17(14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3/t11-,17?/m1/s1

InChI Key

HXACYYMMKWHNAV-VCQTYVLVSA-N

Isomeric SMILES

CC1(OC[C@H](O1)C=CS(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1(OCC(O1)C=CS(=O)C2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.